3-(6-Methylpyridazin-3-yl)benzyl alcohol
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Overview
Description
3-(6-Methylpyridazin-3-yl)benzyl alcohol is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridazin-3-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridazine with benzyl alcohol under specific reaction conditions. The process typically includes the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their conversion to the final product through various chemical reactions. The use of advanced technologies and optimized reaction conditions is crucial to achieve large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridazin-3-yl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridazine ring can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced derivatives (e.g., alcohols, amines), and various substituted pyridazine compounds .
Scientific Research Applications
3-(6-Methylpyridazin-3-yl)benzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridazin-3-yl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methoxypyridazin-3-yl)benzyl alcohol
- 3-(6-Chloropyridazin-3-yl)benzyl alcohol
- 3-(6-Bromopyridazin-3-yl)benzyl alcohol
Uniqueness
3-(6-Methylpyridazin-3-yl)benzyl alcohol is unique due to the presence of the methyl group on the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[3-(6-fluoropyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-6-2-5-11(14-12)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2 |
InChI Key |
XUBLDVHCMPOONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)F)CO |
Origin of Product |
United States |
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